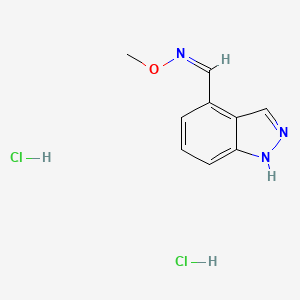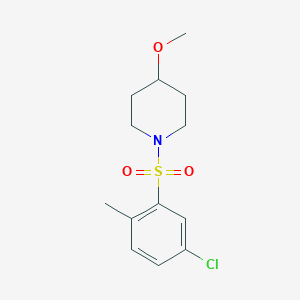
1-((5-Chloro-2-methylphenyl)sulfonyl)-4-methoxypiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-((5-Chloro-2-methylphenyl)sulfonyl)-4-methoxypiperidine” is a chemical compound with the molecular formula C12H17ClN2O2S . It is a derivative of piperazine, which is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring .
Aplicaciones Científicas De Investigación
Design and Pharmacological Evaluation of Piperidin-4-yl Amino Aryl Sulfonamides
Researchers have explored aryl sulfonamide series for their potential as 5-HT6 receptor antagonists, leading to the discovery of compounds with significant pharmacokinetic properties and cognitive enhancement effects in animal models. This research underscores the efforts to overcome challenges such as lack of brain penetration and P-glycoprotein liability, resulting in the development of novel, potent, and selectively brain-penetrant compounds with no hERG liability, showing activity in cognitive models and brain microdialysis studies at lower doses (Nirogi et al., 2012).
Synthesis of Enantiomerically Pure α- and β-amino Acid Derivatives
The study describes a novel synthesis approach for optically active sulfinylaziridines, leading to the creation of enantiomerically pure β,β-disubstituted β-amino acid derivatives and quaternary phenylalanine and aspartic acid derivatives. This research contributes to the field by offering a method to achieve stereochemical control in synthesizing complex amino acid derivatives (Satoh & Fukuda, 2003).
Syntheses of Haptens for Antibody Production to Organophosphate Pesticides
This paper highlights the synthesis of generic heterobifunctional reagents used to prepare organophosphate, thiophosphate, and dithiophosphate haptens. These haptens, containing a functional carboxyl group, facilitate conjugation to proteins, enabling the creation of antigens for preparing polyclonal sera against a broad range of organophosphate pesticides. Such research plays a critical role in developing diagnostic and therapeutic antibodies for environmental and health applications (ten Hoeve et al., 1997).
Novel Sulfonated Thin-Film Composite Nanofiltration Membranes
The development of novel sulfonated aromatic diamine monomers and their application in creating thin-film composite (TFC) nanofiltration (NF) membranes is discussed. These membranes exhibit improved water flux and selectivity for dye treatment, demonstrating the potential for enhancing water purification technologies. The introduction of sulfonic acid groups significantly impacts water permeation and dye rejection during the NF separation process (Liu et al., 2012).
Transformation Mechanism of Benzophenone-4 in Chlorine Disinfection
This research explores the transformation mechanism of Benzophenone-4 (BP-4), a UV-filter showing potential to invade water treatment systems, in chlorine disinfection. The study identifies new products from free chlorine-promoted BP-4 disinfection and investigates their transformation routes, including chlorine substitution, Baeyer-Villiger-Type oxidation, and desulfonation. Understanding these pathways is essential for assessing the environmental impact and safety of UV-filters in treated waters (Xiao et al., 2013).
Propiedades
IUPAC Name |
1-(5-chloro-2-methylphenyl)sulfonyl-4-methoxypiperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO3S/c1-10-3-4-11(14)9-13(10)19(16,17)15-7-5-12(18-2)6-8-15/h3-4,9,12H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHDPHDRYSFRVDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCC(CC2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((5-Chloro-2-methylphenyl)sulfonyl)-4-methoxypiperidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-((2-(4-fluorophenyl)-2-oxoethyl)thio)-7-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2680527.png)
![2-(2-Methoxyphenyl)-5-methyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2680528.png)
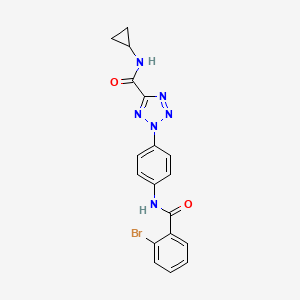
![N-butyl-3-[1-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide](/img/no-structure.png)
![[3-Fluoro-4-(piperidin-1-yl)phenyl]methanol](/img/structure/B2680531.png)
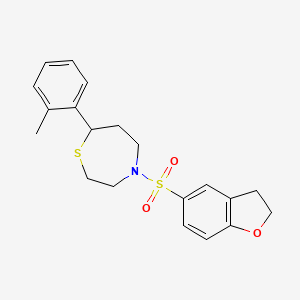
![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2680535.png)
![1-ethyl-2-methyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-imidazole-4-sulfonamide](/img/structure/B2680537.png)
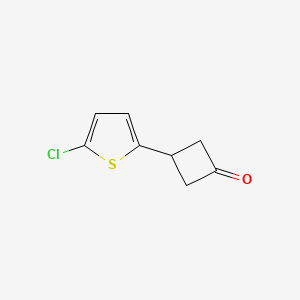
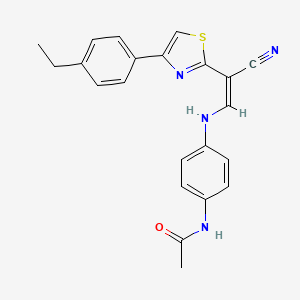
![6-((2-(3-(4-bromophenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2680540.png)
![8-(Tert-butoxycarbonyl)-1-oxa-8-azaspiro[4.5]decane-2-carboxylic acid](/img/structure/B2680542.png)

